2-[3-[(2-Chlorophenyl)methyl]-2-imino-1-benzimidazolyl]-1-(4-nitrophenyl)ethanone
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Overview
Description
2-[3-[(2-chlorophenyl)methyl]-2-imino-1-benzimidazolyl]-1-(4-nitrophenyl)ethanone is an aromatic ketone.
Scientific Research Applications
Chemical Synthesis and Environmental Impact
The compound, although not directly studied, shares structural similarities with other benzimidazole derivatives and benzophenone compounds. The synthesis processes of these compounds are essential in various chemical industries. For instance, the practical synthesis of 5,5′-Methylene-bis(benzotriazole), a similar benzimidazole derivative, has been developed as part of a green chemistry initiative. This process is efficient and environmentally friendly, indicating the potential for sustainable production methods for related compounds (Gu et al., 2009).
Benzophenone-3 (BP-3), structurally related to 2-[3-[(2-Chlorophenyl)methyl]-2-imino-1-benzimidazolyl]-1-(4-nitrophenyl)ethanone, is extensively used in sunscreens and other products. However, its environmental release has raised concerns about its impact on ecosystems, especially aquatic systems (Kim & Choi, 2014).
Medical and Pharmacological Research
In medical research, benzimidazole derivatives, similar to the compound , have shown promise. Compounds like Imidazole derivatives, including benzimidazole, have displayed significant antitumor activity. These derivatives are crucial in the search for new anticancer drugs and for understanding their biological properties (Iradyan et al., 2009).
Additionally, compounds such as Hoechst 33258, a benzimidazole derivative, have been used as fluorescent DNA stains due to their strong binding to the minor groove of double-stranded B-DNA. This property is exploited in various biological applications, including chromosome analysis and nuclear DNA content measurement in plant cell biology (Issar & Kakkar, 2013).
Properties
Molecular Formula |
C22H17ClN4O3 |
---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-2-iminobenzimidazol-1-yl]-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C22H17ClN4O3/c23-18-6-2-1-5-16(18)13-25-19-7-3-4-8-20(19)26(22(25)24)14-21(28)15-9-11-17(12-10-15)27(29)30/h1-12,24H,13-14H2 |
InChI Key |
UIVWGIHEWXLCLW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N(C2=N)CC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N(C2=N)CC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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